molecular formula C11H12O2S2 B13949792 Butanoic acid, 4-[(phenylthioxomethyl)thio]- CAS No. 56666-66-1

Butanoic acid, 4-[(phenylthioxomethyl)thio]-

Cat. No.: B13949792
CAS No.: 56666-66-1
M. Wt: 240.3 g/mol
InChI Key: QJMYDXDEXVMNKU-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(phenylthioxomethyl)thio]- is an organic compound with the molecular formula C11H12O2S2 It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a phenylthioxomethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(phenylthioxomethyl)thio]- typically involves the reaction of butanoic acid with phenylthioxomethylthio reagents under controlled conditions. One common method is the esterification of butanoic acid with phenylthioxomethylthio chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of butanoic acid, 4-[(phenylthioxomethyl)thio]- may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(phenylthioxomethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.

    Substitution: The phenylthioxomethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

Butanoic acid, 4-[(phenylthioxomethyl)thio]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(phenylthioxomethyl)thio]- involves its interaction with specific molecular targets and pathways. The phenylthioxomethylthio group can interact with thiol-containing enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-[(phenylmethyl)thio]-: Similar structure but with a phenylmethylthio group instead of phenylthioxomethylthio.

    Butanoic acid, 4-[(phenylthio)thio]-: Contains a phenylthio group.

    Butanoic acid, 4-[(phenylsulfonyl)thio]-: Contains a phenylsulfonyl group.

Uniqueness

Butanoic acid, 4-[(phenylthioxomethyl)thio]- is unique due to the presence of the phenylthioxomethylthio group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

56666-66-1

Molecular Formula

C11H12O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

4-(benzenecarbonothioylsulfanyl)butanoic acid

InChI

InChI=1S/C11H12O2S2/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)

InChI Key

QJMYDXDEXVMNKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)SCCCC(=O)O

Origin of Product

United States

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